molecular formula C12H12O4 B14773259 (1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid

Cat. No.: B14773259
M. Wt: 220.22 g/mol
InChI Key: RIDXNPOAOROPNF-ACGXKRRESA-N
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Description

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid is a cyclopropane derivative characterized by the presence of a 4-methylphenyl group and two carboxylic acid groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with carbenes, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require a catalyst, such as a cobalt complex, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: Lacks the 4-methylphenyl group, making it less hydrophobic.

    1-Phenylcyclopropane-1,2-dicarboxylic acid: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid is unique due to the presence of both the cyclopropane ring and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9?,12-/m0/s1

InChI Key

RIDXNPOAOROPNF-ACGXKRRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(CC2C(=O)O)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O

Origin of Product

United States

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